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Compound of Interest

Compound Name: Cyclopentylcyclohexane

Cat. No.: B158557 Get Quote

Spectroscopic Profile of
Cyclopentylcyclohexane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for

Cyclopentylcyclohexane (C₁₁H₂₀), a saturated hydrocarbon. The information presented

herein is intended to support researchers and professionals in the fields of chemistry and drug

development in the identification and characterization of this compound. This document details

experimental data for Mass Spectrometry and Infrared (IR) Spectroscopy. Despite a thorough

search of public and specialized spectral databases, experimental ¹H and ¹³C Nuclear Magnetic

Resonance (NMR) data for Cyclopentylcyclohexane were not readily available. Therefore,

predicted NMR data is provided to offer a more complete spectroscopic profile.

Molecular Structure and Properties
Cyclopentylcyclohexane is a bicyclic alkane with the molecular formula C₁₁H₂₀ and a

molecular weight of 152.28 g/mol .[1][2] The structure consists of a cyclopentane ring bonded

to a cyclohexane ring.

DOT Script of Cyclopentylcyclohexane Structure

Caption: 2D Chemical Structure of Cyclopentylcyclohexane
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Spectroscopic Data
The following sections present the available spectroscopic data for Cyclopentylcyclohexane
in a structured format.

Nuclear Magnetic Resonance (NMR) Spectroscopy
As experimental NMR data was not found in available databases, predicted ¹H and ¹³C NMR

data are provided below. These predictions are based on computational models and should be

used as a reference pending experimental verification.

Table 1: Predicted ¹H NMR Spectral Data for Cyclopentylcyclohexane

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~1.75 - 1.60 Multiplet 5H

Cyclohexyl-CH (1H),

Cyclohexyl-CH₂ (axial,

4H)

~1.60 - 1.45 Multiplet 4H Cyclopentyl-CH₂ (4H)

~1.25 - 1.05 Multiplet 7H

Cyclohexyl-CH₂

(equatorial, 4H),

Cyclopentyl-CH (1H),

Cyclopentyl-CH₂ (2H)

~1.00 - 0.80 Multiplet 4H

Cyclohexyl-CH₂ (axial,

2H), Cyclopentyl-CH₂

(2H)

Table 2: Predicted ¹³C NMR Spectral Data for Cyclopentylcyclohexane
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Chemical Shift (δ) ppm Carbon Type Assignment

~45.5 CH Cyclohexyl-CH

~38.0 CH Cyclopentyl-CH

~33.0 CH₂ Cyclohexyl-CH₂

~27.0 CH₂ Cyclohexyl-CH₂

~26.5 CH₂ Cyclopentyl-CH₂

~25.5 CH₂ Cyclopentyl-CH₂

Infrared (IR) Spectroscopy
The infrared spectrum of Cyclopentylcyclohexane is characterized by absorptions

corresponding to C-H stretching and bending vibrations, typical for alkanes.[3][4]

Table 3: Key IR Absorption Bands for Cyclopentylcyclohexane

Wavenumber
(cm⁻¹)

Intensity Vibration Type Functional Group

2920 - 2850 Strong C-H Stretch Alkane (CH₂, CH)

1465 - 1445 Medium C-H Bend (Scissoring) Alkane (CH₂)

Data sourced from the NIST WebBook.[5]

Mass Spectrometry (MS)
The electron ionization mass spectrum of Cyclopentylcyclohexane shows a molecular ion

peak and a fragmentation pattern characteristic of cyclic alkanes.

Table 4: Key Mass Spectrometry Fragments for Cyclopentylcyclohexane
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m/z Relative Intensity Proposed Fragment

152 Moderate [C₁₁H₂₀]⁺ (Molecular Ion)

83 High [C₆H₁₁]⁺ (Cyclohexyl cation)

82 Base Peak [C₆H₁₀]⁺

69 High [C₅H₉]⁺ (Cyclopentyl cation)

67 High [C₅H₇]⁺

55 High [C₄H₇]⁺

41 High [C₃H₅]⁺

Data sourced from the NIST WebBook and PubChem.[1][6]

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data

presented. These protocols are based on standard techniques for the analysis of non-polar

organic compounds.

NMR Spectroscopy
Sample Preparation: Dissolve approximately 10-20 mg of Cyclopentylcyclohexane in 0.6-

0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). Add a small amount of

tetramethylsilane (TMS) as an internal reference standard (0 ppm).

¹H NMR Acquisition: Acquire the ¹H NMR spectrum on a 300 MHz or higher field NMR

spectrometer. A sufficient number of scans should be acquired to achieve a good signal-to-

noise ratio.

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum on the same

instrument. A larger number of scans will be necessary due to the lower natural abundance

of the ¹³C isotope.

Data Processing: Process the raw data (Free Induction Decay) using a Fourier transform.

The resulting spectra should be phased, baseline corrected, and referenced to TMS.
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Infrared (IR) Spectroscopy
Sample Preparation: As Cyclopentylcyclohexane is a liquid at room temperature, the

spectrum can be obtained using a neat sample. A thin film of the liquid is placed between two

salt plates (e.g., NaCl or KBr).

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

Data Acquisition: Record a background spectrum of the empty sample holder. Then, place

the prepared sample in the spectrometer and acquire the sample spectrum. The final

spectrum is the ratio of the sample spectrum to the background spectrum.

Mass Spectrometry (MS)
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,

typically via a gas chromatograph (GC-MS) for volatile compounds like

Cyclopentylcyclohexane.

Ionization: Use electron ionization (EI) with a standard energy of 70 eV.

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z)

by a mass analyzer (e.g., quadrupole or time-of-flight).

Detection: The abundance of each ion is measured by a detector, and the data is presented

as a mass spectrum.

Logical Workflow for Spectroscopic Analysis
The following diagram illustrates a logical workflow for the complete spectroscopic

characterization of Cyclopentylcyclohexane.

DOT Script of Spectroscopic Analysis Workflow
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Caption: Workflow for the Spectroscopic Characterization of Cyclopentylcyclohexane

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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